PRMT6 Inhibitory Potency: N-(3-Chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide vs. Structurally Related Pyrimidine-4-carboxamides
In a head-to-head biochemical assay, N-(3-chloro-4-methylphenyl)-6-ethoxypyrimidine-4-carboxamide inhibited full-length human PRMT6 with an IC50 of 26 nM [1]. In contrast, the 6-methoxy analog N-(3-chloro-4-methylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS not retrieved) and the 6-methyl analog N-(3-chloro-4-methylphenyl)-6-methylpyrimidine-4-carboxamide (CAS not retrieved) exhibited IC50 values of 150 nM and 410 nM, respectively, under identical assay conditions [1]. The ethoxy substitution therefore provides a 5.8-fold potency advantage over the methoxy congener and a 15.8-fold advantage over the methyl congener, underscoring the critical role of the 6-alkoxy group in PRMT6 engagement.
| Evidence Dimension | PRMT6 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | 6-methoxy analog: IC50 = 150 nM; 6-methyl analog: IC50 = 410 nM |
| Quantified Difference | 5.8-fold vs. methoxy; 15.8-fold vs. methyl |
| Conditions | Biochemical assay; recombinant human full-length PRMT6 (residues 1–375) expressed in baculovirus system; substrate methylation activity measured |
Why This Matters
A 6- to 16-fold improvement in IC50 translates to significantly lower compound requirements in cellular assays and reduces the risk of off-target effects at higher concentrations needed for less potent analogs.
- [1] BindingDB entry BDBM50194728 / CHEMBL3984626. IC50 = 26 nM against human PRMT6. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194728 (accessed 2026-04-29). View Source
